molecular formula C16H15NO2 B12613344 N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide CAS No. 919363-75-0

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide

Cat. No.: B12613344
CAS No.: 919363-75-0
M. Wt: 253.29 g/mol
InChI Key: GRXQTKGFRPAXER-UHFFFAOYSA-N
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Description

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a naphthalene ring, a hydroxy group, and a prop-2-ynamide moiety, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide involves its interaction with specific molecular targets. By blocking the β2-adrenergic receptor, this compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .

Comparison with Similar Compounds

Similar Compounds

    ®-Duloxetine hydrochloride: A compound with a similar naphthalene structure, used as an antidepressant.

    Propranolol: A β-adrenergic blocker with a related structure, used as an antihypertensive and antianginal agent

Uniqueness

N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with β2-adrenergic receptors sets it apart from other similar compounds.

Properties

CAS No.

919363-75-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(1-hydroxy-3-naphthalen-1-ylpropan-2-yl)prop-2-ynamide

InChI

InChI=1S/C16H15NO2/c1-2-16(19)17-14(11-18)10-13-8-5-7-12-6-3-4-9-15(12)13/h1,3-9,14,18H,10-11H2,(H,17,19)

InChI Key

GRXQTKGFRPAXER-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC(CC1=CC=CC2=CC=CC=C21)CO

Origin of Product

United States

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